2-(2-Methoxyphenyl)-5-methylbenzoic acid CAS number and molecular weight
2-(2-Methoxyphenyl)-5-methylbenzoic acid CAS number and molecular weight
An in-depth technical analysis and laboratory guide detailing the physicochemical properties, strategic synthesis, and pharmacological utility of the biaryl building block 2-(2-Methoxyphenyl)-5-methylbenzoic acid .
Executive Summary
In modern structure-based drug design, sterically hindered biaryl compounds are highly prized for their ability to project pharmacophores into deep, narrow binding pockets while maintaining conformational rigidity. 2-(2-Methoxyphenyl)-5-methylbenzoic acid (often referred to as 2'-methoxy-4-methylbiphenyl-2-carboxylic acid) is a specialized synthetic intermediate. Featuring an ortho-methoxy group and an ortho-carboxylic acid across the biaryl axis, this molecule exhibits restricted rotation (atropisomerism potential), making it an ideal precursor for conformationally locked heterocycles like fluorenones and phenanthridinones.
This whitepaper provides a comprehensive protocol for the synthesis, isolation, and analytical validation of this compound, grounded in field-proven organometallic methodologies.
Physicochemical Profiling & Structural Data
Because this specific isomer is typically generated via custom synthesis for proprietary screening libraries rather than bulk commercial manufacturing, it does not have a universally assigned public CAS registry number (unlike its structural isomer, 2'-methoxy-biphenyl-4-carboxylic acid, CAS 5728-32-5). The quantitative data below outlines its core chemical identity.
| Property | Value |
| IUPAC Name | 2-(2-Methoxyphenyl)-5-methylbenzoic acid |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| CAS Number | Unassigned / Custom Synthesis Building Block |
| Topological Polar Surface Area (TPSA) | 46.5 Ų |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) |
| Hydrogen Bond Acceptors | 3 (Carboxylic Acid + Methoxy Ether) |
| Rotatable Bonds | 3 |
Strategic Synthetic Methodology
The most robust method to construct this molecule is via a Suzuki-Miyaura cross-coupling between 2-bromo-5-methylbenzoic acid and 2-methoxyphenylboronic acid.
Expertise & Causality in Reaction Design
Synthesizing di-ortho-substituted biaryls is notoriously difficult. The steric bulk of the ortho-methoxy and ortho-carboxylic acid groups severely impedes the transmetalation and reductive elimination steps of the catalytic cycle. Furthermore, electron-rich boronic acids like 1 [1] are prone to rapid protodeboronation (degradation) in basic aqueous media.
To overcome this, we utilize a highly active palladium catalyst paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). As demonstrated in foundational cross-coupling literature[3], the electron-rich nature of SPhos accelerates oxidative addition, while its massive steric profile forces the palladium center to rapidly undergo reductive elimination, outcompeting the degradation pathways of the boronic acid.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, ensuring that intermediate failures are immediately detectable.
Step 1: Reagent Preparation & Degassing
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In a 100 mL Schlenk flask, combine 2-bromo-5-methylbenzoic acid (1.0 eq, 5.0 mmol) and 2-methoxyphenylboronic acid (1.2 eq, 6.0 mmol).
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Add a biphasic solvent system of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL total).
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Validation Check: Sparge the solution with ultra-pure N₂ gas for 15 minutes. Oxygen must be entirely excluded; failure to do so will result in the oxidative homocoupling of the boronic acid, which will appear as a distinct mass peak (m/z 214) during LC-MS monitoring.
Step 2: Catalytic Coupling
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Under a positive flow of N₂, add K₂CO₃ (3.0 eq, 15.0 mmol), Pd(OAc)₂ (0.05 eq, 0.25 mmol), and SPhos (0.10 eq, 0.50 mmol).
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Seal the flask and heat to 90°C with vigorous stirring for 12 hours.
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Validation Check: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the aryl bromide peak (m/z 213/215) disappears, replaced by the product peak at m/z 241 [M-H]⁻.
Step 3: Acid-Base Extraction (Isolation)
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Cool the mixture to room temperature and remove the 1,4-Dioxane in vacuo.
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Dilute the remaining aqueous residue with 20 mL of 1M NaOH and wash with Ethyl Acetate (2 × 20 mL).
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Causality of Workup: This step is a self-purifying chemical gate. The target molecule (a carboxylic acid) is deprotonated and remains in the aqueous layer as a highly soluble sodium salt. All neutral impurities—including the palladium catalyst, SPhos ligand, and any homocoupled biaryl byproducts—partition into the organic Ethyl Acetate layer and are discarded.
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Acidify the aqueous layer with 1M HCl to pH 2. The target compound, 2-(2-Methoxyphenyl)-5-methylbenzoic acid, will precipitate as a white/off-white solid.
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Extract the precipitate with fresh Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the pure product.
Mechanistic Pathway
Catalytic cycle of the Suzuki-Miyaura cross-coupling for sterically hindered biaryl synthesis.
Applications in Drug Discovery
Biaryl carboxylic acids structurally analogous to 2-(2-Methoxyphenyl)-5-methylbenzoic acid are foundational in the synthesis of highly selective enzyme inhibitors. For example, 2-bromo-5-methylbenzoic acid derivatives have been successfully utilized as starting materials to discover potent inhibitors for2 [2], an important target in neurodegenerative diseases.
When the carboxylic acid of this molecule is converted to an amide and subsequently cyclized, the resulting tricyclic scaffolds (such as dibenzopyranones) mimic the planar, hydrophobic core of many natural products. The meta-methyl group provides a critical vector for extending structure-activity relationships (SAR) into adjacent hydrophobic sub-pockets of target proteins, while the ortho-methoxy group acts as a hydrogen-bond acceptor that can interact with solvent-exposed lysine or arginine residues.
Analytical Validation
To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be verified:
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¹H NMR (400 MHz, DMSO-d₆): The spectrum must feature a broad singlet >12.0 ppm (1H, -COOH), a sharp singlet at ~3.70 ppm (3H, -OCH₃), and a sharp singlet at ~2.35 ppm (3H, Ar-CH₃). The aromatic region (6.80–7.80 ppm) will integrate to exactly 7 protons.
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LC-MS (ESI, Negative Mode): The dominant peak must be m/z 241.1 [M-H]⁻, confirming the molecular weight of 242.27 g/mol .
References
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Title: Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
